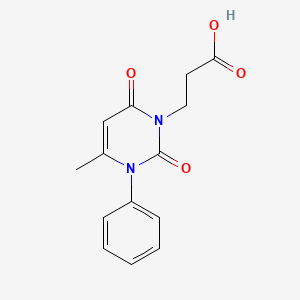
N-(2-(3-(2-(trifluorométhyl)phényl)uréido)phényl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide is a useful research compound. Its molecular formula is C20H15F3N4O2 and its molecular weight is 400.361. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Le composé a montré des résultats prometteurs dans le domaine de la recherche sur le cancer. Il a été identifié comme un puissant agent anticancéreux, avec des concentrations inhibitrices de croissance IC50 in vitro dans la gamme des micromolaires à un seul chiffre dans un panel de 8 lignées cellulaires cancéreuses . Il est cytostatique et affiche une efficacité similaire dans les lignées cellulaires cancéreuses sensibles à l'apoptose par rapport aux lignées cellulaires résistantes à l'apoptose .
Inhibition de l'activité des kinases
Ce composé a été trouvé pour inhiber l'activité d'un groupe d'une douzaine de kinases qui sont impliquées dans la prolifération des cellules cancéreuses et dans le contrôle de l'organisation du cytosquelette d'actine . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anticancéreux.
Inhibition du protéasome
Le composé inhibe également l'activité des 3 unités protéolytiques du protéasome . Les protéasomes jouent un rôle crucial dans le maintien de l'homéostasie cellulaire en dégradant les protéines mal repliées ou endommagées. L'inhibition de l'activité du protéasome est une stratégie prometteuse pour le traitement du cancer.
Développement de médicaments
Le groupe trifluorométhyle (TFM, -CF 3 ) dans le composé est d'un intérêt significatif dans le développement de médicaments. L'incorporation d'atomes de fluor est un moyen efficace d'augmenter la stabilité métabolique, ainsi que d'autres propriétés souhaitables, des composés médicamenteux .
Synthèse d'amides fluorés
Le composé représente une solution pratique pour la synthèse d'une famille d'amides fluorés autrement presque inaccessible qui contient un groupe N-trifluorométhyle . Cela ouvre de nouvelles possibilités pour le développement de nouveaux produits pharmaceutiques.
Couplage de Suzuki–Miyaura
Bien que non directement lié au composé, le groupe trifluorométhyle est d'intérêt dans la réaction de couplage de Suzuki–Miyaura, une réaction de formation de liaison carbone-carbone catalysée par des métaux de transition largement appliquée . Le groupe trifluorométhyle pourrait potentiellement être utilisé dans le développement de nouveaux réactifs pour ce processus.
Mécanisme D'action
Target of Action
Similar compounds have been shown to target a cluster of kinases implicated in cancer cell proliferation and the control of the actin cytoskeleton organization .
Mode of Action
N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the targets, leading to changes in the cellular processes they control.
Biochemical Pathways
It’s known that the compound inhibits a cluster of kinases , which are key components of many cellular signaling pathways. Therefore, it’s likely that multiple pathways are affected, leading to downstream effects such as altered cell proliferation and changes in cytoskeleton organization.
Result of Action
N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide has been found to be cytostatic, meaning it inhibits cell growth and multiplication . It displays similar efficiency in apoptosis-sensitive versus apoptosis-resistant cancer cell lines . This suggests that the compound’s action leads to the inhibition of cancer cell proliferation.
Propriétés
IUPAC Name |
N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c21-20(22,23)14-7-1-2-8-15(14)26-19(29)27-17-10-4-3-9-16(17)25-18(28)13-6-5-11-24-12-13/h1-12H,(H,25,28)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWFRCPORZCUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)
![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)
![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)



![2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2516111.png)

![2-ethyl-5-[(3-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2516117.png)

